molecular formula C18H27N3O4 B8533526 tert-Butyl 4-{[2-(2-nitrophenyl)ethyl]amino}piperidine-1-carboxylate

tert-Butyl 4-{[2-(2-nitrophenyl)ethyl]amino}piperidine-1-carboxylate

Cat. No. B8533526
M. Wt: 349.4 g/mol
InChI Key: KOZIDQIWLUXUEN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Tert-Butyl 4-{[2-(2-nitrophenyl)ethyl]amino}piperidine-1-carboxylate is a useful research compound. Its molecular formula is C18H27N3O4 and its molecular weight is 349.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality tert-Butyl 4-{[2-(2-nitrophenyl)ethyl]amino}piperidine-1-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about tert-Butyl 4-{[2-(2-nitrophenyl)ethyl]amino}piperidine-1-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

tert-Butyl 4-{[2-(2-nitrophenyl)ethyl]amino}piperidine-1-carboxylate

Molecular Formula

C18H27N3O4

Molecular Weight

349.4 g/mol

IUPAC Name

tert-butyl 4-[2-(2-nitrophenyl)ethylamino]piperidine-1-carboxylate

InChI

InChI=1S/C18H27N3O4/c1-18(2,3)25-17(22)20-12-9-15(10-13-20)19-11-8-14-6-4-5-7-16(14)21(23)24/h4-7,15,19H,8-13H2,1-3H3

InChI Key

KOZIDQIWLUXUEN-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC1)NCCC2=CC=CC=C2[N+](=O)[O-]

Origin of Product

United States

Synthesis routes and methods I

Procedure details

A solution of 2-(2-aminoethyl)nitrobenzene (8.00 g, 48.1 mmol) and 1-t-butoxycarbonyl-4-piperidinone (9.59 g, 48.1 mmol) in methanol (100 mL) was brought to pH 5 by the addition of acetic acid. Sodium cyanoborohydride (4.53 g, 72.2 mmol) was added and the reaction stirred for 3 h. Methanol was removed in vacuo, and the residue partitioned between ethyl acetate and saturated sodium bicarbonate solution. The organic phase was washed with saturated brine and dried over sodium sulfate. The title compound was obtained as an oil (19.27 g). MS 350 (M+1).
Quantity
8 g
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reactant
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9.59 g
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0 (± 1) mol
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reactant
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100 mL
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4.53 g
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reactant
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Synthesis routes and methods II

Procedure details

A stirred solution of 2-(2-nitrophenyl)ethanamine (4 g, 24 mmol) and tert-butyl 4-oxopiperidine-1-carboxylate (4.8 g, 24 mmol) in MeOH (48 ml) was brought to pH 5 by the addition of acetic acid. NaBH3CN (2.3 g, 36 mmol) was added and the reaction mixture was stirred at RT for 3 hours. The solvent was evaporated and the residue was taken up in EtOAc and sat. aq. Na2CO3. The layers were separated and the organic layer was washed with brine, dried (Na2SO4) and evaporated to dryness. Purification by column chromatography (0% to 7% MeOH in DCM) gave the desired product. LC/MS (10% to 99%): M/Z (M+H)+ (obs)=350; tR=2.22.
Quantity
4 g
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reactant
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4.8 g
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reactant
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0 (± 1) mol
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reactant
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Name
Quantity
48 mL
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2.3 g
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reactant
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